![molecular formula C12H16N2OS B5710725 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide](/img/structure/B5710725.png)
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide
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Overview
Description
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide, also known as TCB2, is a synthetic compound that belongs to the class of benzothiazole derivatives. TCB2 has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and behavior. N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the reduction of oxidative stress and inflammation, and the inhibition of cancer cell growth. N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide is its unique chemical structure and mechanism of action, which make it a potentially useful tool for studying the role of neurotransmitter systems in the brain. However, one limitation of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide is its relatively low potency compared to other compounds that target the same neurotransmitter systems.
Future Directions
There are several future directions for research on N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide. One area of interest is the development of more potent analogs of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide that could be used as therapeutic agents for various neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide on brain function and behavior. Finally, the potential use of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide as an anticancer agent warrants further investigation.
Synthesis Methods
The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with 2-aminothiophenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In psychiatry, N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide has been studied for its potential as a treatment for anxiety and depression. In oncology, N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis.
properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-11(8-4-3-5-8)14-12-13-9-6-1-2-7-10(9)16-12/h8H,1-7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJHAILTDUNTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide |
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